N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-3-4-9-19(17,18)13-5-6-15-7-8-16-12(15)10-11(2)14-16/h7-8,10,13H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAYLXATVHNNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCN1C=CN2C1=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Used to alter the functional groups within the molecule.
Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with varying biological activities .
Scientific Research Applications
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with other imidazo[1,2-b]pyrazole sulfonamide derivatives. Below is a detailed comparison based on molecular features, substituents, and inferred properties:
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Observations:
Core Heterocycle Modifications: The target compound’s imidazo[1,2-b]pyrazole core is substituted with a methyl group at the 6-position, whereas analogs in and feature a furan-2-yl group at the same position. This difference likely influences electronic properties and binding affinity in biological targets.
Sulfonamide Variations :
- The target compound uses a butane sulfonamide chain, which is simpler and more flexible compared to the 2,5-dimethylbenzenesulfonamide () or 1,3,5-trimethylpyrazole sulfonamide (). Bulky aromatic sulfonamides may improve target selectivity but reduce solubility .
Molecular Weight and Complexity :
Research Implications and Limitations
- Structural Analysis : The use of crystallographic tools like SHELXL () is critical for resolving the 3D conformation of such compounds, particularly for understanding sulfonamide orientation and heterocyclic planarity.
- Data Gaps: No experimental data on solubility, melting points, or biological activity are available for the target compound. Analog studies () suggest that furan-containing derivatives may exhibit enhanced π-π stacking in enzyme active sites, but this remains speculative without direct evidence.
- Synthetic Challenges : The ethyl linker in the target compound may introduce synthetic hurdles, such as regioselectivity in imidazo-pyrazole formation, compared to analogs with simpler linkers .
Q & A
Q. What are the optimal synthetic routes for N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the imidazo[1,2-b]pyrazole core. Key steps include:
- Step 1 : Alkylation of 6-methylimidazo[1,2-b]pyrazole with 2-chloroethylamine to introduce the ethylamine side chain.
- Step 2 : Sulfonamide coupling using butane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Optimization : Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride) are critical to minimize by-products like N-alkylated impurities. Continuous flow reactors improve scalability and purity (>95%) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the imidazo[1,2-b]pyrazole core and sulfonamide linkage. Key signals:
- Imidazo[1,2-b]pyrazole protons: δ 7.8–8.2 ppm (aromatic).
- Sulfonamide protons: δ 3.1–3.3 ppm (SO₂NH-CH₂) .
- X-ray Crystallography : SHELXL refines crystal structures to resolve ambiguities in stereochemistry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution (<0.8 Å). Hydrogen bonding between sulfonamide oxygen and adjacent NH groups stabilizes the lattice .
Advanced Research Questions
Q. How can contradictions in biological activity data across assay conditions be resolved?
- Methodological Answer : Discrepancies often arise from:
- Cell Line Variability : Test in multiple lines (e.g., HEK293 vs. HeLa) to assess target specificity.
- Assay Parameters : Standardize ATP concentrations in kinase assays to avoid false negatives .
- Orthogonal Assays : Confirm antimicrobial activity with both MIC (Minimum Inhibitory Concentration) and time-kill assays. For example, a MIC of 2 µg/mL against S. aureus should correlate with >90% inhibition in 24-hour cultures .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR). The sulfonamide group shows hydrogen bonding with Thr766 (binding energy: −9.2 kcal/mol) .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) reveal stable interactions between the imidazo[1,2-b]pyrazole moiety and hydrophobic pockets in the ATP-binding site .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Core Modifications : Replace the 6-methyl group with halogens (e.g., Cl, F) to enhance lipophilicity (logP changes from 2.1 to 2.8).
- Side Chain Variations : Substitute butane-1-sulfonamide with cyclopropane sulfonamide to assess steric effects on target engagement .
- Assay Protocol : Test derivatives in dose-response curves (0.1–100 µM) with IC50 determination using nonlinear regression (GraphPad Prism) .
Q. What enzymatic inhibition mechanisms are proposed for this compound?
- Methodological Answer :
- Competitive Inhibition : The sulfonamide group mimics ATP’s β-phosphate, competing for binding in kinase active sites (e.g., IC50 = 0.8 µM for JAK2) .
- Allosteric Modulation : Imidazo[1,2-b]pyrazole induces conformational changes in GPCRs, validated via BRET (Bioluminescence Resonance Energy Transfer) assays .
Q. How stable is the compound under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) for 24 hours. LC-MS analysis shows degradation <5% at pH 7.4 (simulating blood), but 20% degradation at pH 2 (stomach acid) .
- Metabolic Stability : Microsomal assays (human liver microsomes, 1 mg/mL) indicate a half-life of 45 minutes, suggesting CYP3A4-mediated oxidation of the methyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
